molecular formula C13H13N3O B13118577 1-(Isoquinolin-5-YL)piperazin-2-one

1-(Isoquinolin-5-YL)piperazin-2-one

Cat. No.: B13118577
M. Wt: 227.26 g/mol
InChI Key: MHQJOHGGOPRLLX-UHFFFAOYSA-N
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Description

1-(Isoquinolin-5-YL)piperazin-2-one is a heterocyclic compound that features both an isoquinoline and a piperazinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the isoquinoline ring imparts unique chemical properties, making it a valuable scaffold for drug development.

Preparation Methods

The synthesis of 1-(Isoquinolin-5-YL)piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline derivatives with piperazine under specific conditions. For instance, a one-pot Knoevenagel reaction followed by asymmetric epoxidation and domino ring-opening cyclization has been developed to synthesize piperazin-2-ones . This method utilizes commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylenediamines, and 1,2-ethanol amines, yielding the desired product in good to excellent yields.

Industrial production methods often involve the use of catalysts to enhance reaction efficiency and selectivity. For example, Iridium or Palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones is a versatile strategy to access piperazin-2-ones with high stereoselectivity .

Chemical Reactions Analysis

1-(Isoquinolin-5-YL)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Isoquinolin-5-YL)piperazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-5-YL)piperazin-2-one involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Isoquinolin-5-YL)piperazin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

1-isoquinolin-5-ylpiperazin-2-one

InChI

InChI=1S/C13H13N3O/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12/h1-5,8,15H,6-7,9H2

InChI Key

MHQJOHGGOPRLLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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